molecular formula CH2NS2- B8719985 Dithiocarbamate

Dithiocarbamate

Cat. No. B8719985
M. Wt: 92.17 g/mol
InChI Key: DKVNPHBNOWQYFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiocarbamate is a useful research compound. Its molecular formula is CH2NS2- and its molecular weight is 92.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dithiocarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dithiocarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dithiocarbamate

Molecular Formula

CH2NS2-

Molecular Weight

92.17 g/mol

IUPAC Name

carbamodithioate

InChI

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)/p-1

InChI Key

DKVNPHBNOWQYFE-UHFFFAOYSA-M

Canonical SMILES

C(=S)(N)[S-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate 2-thioxo-3-(3-trifluoromethyl phenyl)-4-thiazolidinone was synthesized by dropwise addition of carbon disulfide (0.8 g, 10 mM) to a stirred solution of 3-trifluoromethylaniline (1.6 g, 10 mM) and triethylamine (1 g, 10 mM) in ethyl acetate (10 mL) over 30 minutes. An ice bath was used to prevent excessive heating during reaction. After stirring overnight, the thick yellow slurry was filtered and the precipitate was washed with 50 mL of ether and air dried to give 3 g (89% yield) of a pale yellow dithiocarbamate solid (melting point 92-95° C.). Na Br—14C-acetate (prepared from Br—14C-acetic acid (Amersham), 55 mCi/mmol, 64 mg, 0.46 mM in 0.6 mL of water, pH 8-9 using NaHCO3) was stirred and cooled to 5-10° C. and dithiocarbamate (0.3 g, 0.9 mM) was added over 10 minutes. Stirring was continued while the flask was allowed to warm to ambient temperature. After 2 hours, the solution was cooled to 10° C., acidified with concentrated HCl, and heated to 90-95° C. for 30 minutes. The resultant precipitate was filtered, washed with water and recrystallized from ethanol to give 103 mg of the desired product as shiny crystals (83% yield), m.p. 177-178° C.; specific activity (14C) 55 mCi/mmol; 1H NMR (300 MHz, CDCl3): δ 4.18 (s, 2H, CH2), 7.40 (d, 1H, phenyl, J=8.0 Hz), 7.48 (s, 1H, phenyl), 7.64 (t, 1H, phenyl, J=8.0 Hz), 7.72 (d, 1H, phenyl, J=7.6 Hz) ppm.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

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